H-Asp-Asp-Asp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

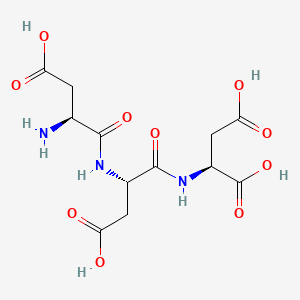

H-Asp-Asp-Asp-OH, also known as triaspartic acid, is a tripeptide composed of three L-aspartic acid units. It is a white crystalline powder that is soluble in water and acidic solutions but insoluble in organic solvents. This compound is commonly used in biochemical research, particularly in the study of protein structure, function, and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

H-Asp-Asp-Asp-OH can be synthesized using both solid-phase and liquid-phase peptide synthesis methods. The solid-phase synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The liquid-phase synthesis involves the stepwise coupling of protected amino acids in solution, followed by purification through chromatography.

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers that use solid-phase synthesis techniques. These synthesizers allow for the efficient and high-throughput production of peptides with high purity. The process includes the use of protected amino acids, coupling reagents, and solvents, followed by purification through high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

H-Asp-Asp-Asp-OH undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxyl groups can be reduced to form alcohols.

Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of this compound.

Reduction: Alcohol derivatives of this compound.

Substitution: Alkylated or acylated derivatives of this compound.

Aplicaciones Científicas De Investigación

Biochemical Research

Protein-Protein Interactions

H-Asp-Asp-Asp-OH can mimic negatively charged aspartic acid residues found in proteins. This characteristic makes it valuable for studying protein-protein interactions, particularly those involving electrostatic forces between charged regions. Such studies are crucial for understanding cellular signaling pathways and the mechanisms underlying various biological processes.

Enzyme Activity Modulation

Research indicates that this compound can influence enzyme kinetics and proteolytic maturation processes. By binding to specific receptors, it can modulate the activity of enzymes, providing insights into biochemical pathways and potential therapeutic targets.

Drug Development

Peptide-Based Drug Design

The compound serves as a building block for designing new peptide-based drugs. Its ability to chelate metal ions and its potential cell permeability make it an attractive candidate for incorporation into drug design strategies. Researchers are exploring its use in developing therapeutics that target specific diseases by leveraging its structural properties.

Biological Activity

Studies have demonstrated that this compound can induce apoptosis in certain cell types, highlighting its potential role in cancer research and treatment strategies. Its ability to disrupt cytosolic functions positions it as a candidate for further investigation in pharmacological studies.

Material Science

Biomaterials Development

Due to its biocompatibility and functional versatility, this compound is being investigated for applications in biomaterials. Its properties may facilitate the development of novel materials for drug delivery systems or tissue engineering scaffolds.

Case Study 1: Protein Interaction Studies

In a study examining the interactions between proteins involved in cellular signaling, researchers utilized this compound to mimic aspartic acid residues. The findings indicated that the compound significantly influenced the binding affinities between target proteins, providing insights into their functional dynamics.

Case Study 2: Drug Development

A recent investigation focused on incorporating this compound into peptide-based drugs aimed at cancer therapy. The study demonstrated that the compound enhanced the efficacy of the drug by improving its binding affinity to cancer cell receptors, leading to increased apoptosis rates in vitro.

Mecanismo De Acción

The mechanism of action of H-Asp-Asp-Asp-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tripeptide can bind to active sites of enzymes, modulating their activity and affecting biochemical pathways. Additionally, it can interact with cell surface receptors, influencing cellular signaling and function.

Comparación Con Compuestos Similares

H-Asp-Asp-Asp-OH can be compared with other similar compounds, such as:

H-Asp-Asp-OH: A dipeptide composed of two L-aspartic acid units. It is less complex and has different biochemical properties compared to this compound.

H-Glu-Glu-Glu-OH: A tripeptide composed of three L-glutamic acid units. It has similar structural properties but different functional properties due to the presence of glutamic acid instead of aspartic acid.

H-Asp-Glu-Asp-OH: A tripeptide composed of two L-aspartic acid units and one L-glutamic acid unit. It has intermediate properties between this compound and H-Glu-Glu-Glu-OH.

This compound is unique due to its specific sequence of three L-aspartic acid units, which confer distinct biochemical and functional properties.

Actividad Biológica

H-Asp-Asp-Asp-OH, a tripeptide comprised of three aspartic acid residues, has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. The following sections will explore these activities in detail, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (CAS Number: 58471-53-7) is a basic protein commonly found in various organisms. Its structure can influence its interaction with biological systems, particularly in the modulation of immune responses and cellular processes .

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases. Research indicates that peptides derived from amino acids exhibit significant radical scavenging abilities.

Findings from Recent Studies

A study evaluated the antioxidant potential of various compounds related to aspartic acid derivatives. The results indicated that compounds featuring electron-donating groups (EDGs) such as –OH showed enhanced radical scavenging activity. The IC50 values for these compounds were significantly lower than those of standard antioxidants like ascorbic acid and gallic acid .

Table 1: Antioxidant Activity of Compounds Related to this compound

| Compound | DPPH IC50 (μg/mL) | DMPD IC50 (μg/mL) | ABTS IC50 (μg/mL) |

|---|---|---|---|

| This compound | 260 ± 3.56 | 240 ± 1.35 | 180 ± 1.65 |

| Standard (Ascorbic Acid) | 45-55 | 50-65 | 45-55 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Inflammation is a critical factor in various chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Evaluation of Anti-inflammatory Effects

Studies have shown that certain derivatives of aspartic acid exhibit significant anti-inflammatory activity, with IC50 values indicating effective inhibition of inflammatory mediators .

Table 2: Anti-inflammatory Activity of this compound

| Compound | Anti-inflammatory IC50 (μg/mL) |

|---|---|

| This compound | 225 ± 2.69 |

| Standard (Ibuprofen) | <100 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, revealing its potential as an antimicrobial agent.

Case Studies on Antimicrobial Efficacy

In vitro studies demonstrated that H-Asp-Asp-OH exhibited potent antibacterial and antifungal activities against clinical strains. The compound's effectiveness was comparable to established antibiotics, indicating its potential utility in treating infections caused by resistant strains .

Table 3: Antimicrobial Activity of H-Asp-Asp-OH

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | <50 |

| Escherichia coli | <30 |

| Candida albicans | <40 |

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and various biological targets. These studies suggest favorable binding profiles with proteins involved in inflammation and microbial resistance pathways .

Table 4: Molecular Docking Scores

| Protein Target | Docking Score |

|---|---|

| Cyclooxygenase-2 | -4.164 |

| Tyrosine Kinase | -4.879 |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O10/c13-4(1-7(16)17)10(22)14-5(2-8(18)19)11(23)15-6(12(24)25)3-9(20)21/h4-6H,1-3,13H2,(H,14,22)(H,15,23)(H,16,17)(H,18,19)(H,20,21)(H,24,25)/t4-,5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSHHQXIWLGVDD-ZLUOBGJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.